4-Fluoro-5-nitro-2-methoxyphenol
Description
4-Fluoro-5-nitro-2-methoxyphenol (CID: 58022127) is a fluorinated phenolic compound with the molecular formula C₇H₆FNO₄. Its structure features a hydroxyl (-OH) group at position 2, a methoxy (-OCH₃) group at position 2 (ortho to the hydroxyl), a nitro (-NO₂) group at position 5, and a fluorine atom at position 4 on the benzene ring (Fig. 1). Key structural identifiers include:
- SMILES: COC1=C(C=C(C(=C1)F)N+[O-])O
- InChIKey: PNYSELJBPNZNPD-UHFFFAOYSA-N
- Molecular Weight: 187.13 g/mol
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 188.035 | 131.5 |
| [M+Na]⁺ | 210.017 | 144.1 |
| [M-H]⁻ | 186.021 | 132.4 |
Properties
IUPAC Name |
4-fluoro-2-methoxy-5-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4/c1-13-7-2-4(8)5(9(11)12)3-6(7)10/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYSELJBPNZNPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methoxylation of 2,4-Difluoronitrobenzene
The synthesis begins with nucleophilic aromatic substitution (NAS) on 2,4-difluoronitrobenzene:
Reaction:
2,4-Difluoronitrobenzene + CH₃O⁻ → 4-Fluoro-2-methoxy-1-nitrobenzene + F⁻
-
Solvent: Toluene (500 mL per 500 g substrate)
-
Base: Potassium tert-butoxide (1.4 eq)
-
Temperature: 0°C during methoxide addition → 20°C for 4 h
-
Yield: 87.4% after recrystallization with petroleum ether
Mechanistic Insight:
The nitro group meta-directs incoming methoxide to position 2, while fluorine at position 4 stabilizes the transition state through inductive effects.
Nitro Group Reduction to Aniline
Catalytic hydrogenation converts the nitro group to an amine:
Reaction:
4-Fluoro-2-methoxy-1-nitrobenzene + 3 H₂ → 4-Fluoro-2-methoxyaniline
-
Catalyst: Raney Ni (10 wt% relative to substrate)
-
Solvent: Methanol (8.5 L per kg substrate)
-
Pressure: 3 kg/cm² H₂
-
Yield: 98% after solvent evaporation
Regioselective Nitration at Position 5
Controlled nitration introduces the nitro group para to methoxy:
Reaction:
4-Fluoro-2-methoxyaniline + HNO₃ → 4-Fluoro-2-methoxy-5-nitroaniline
-
Nitrating Agent: KNO₃ (1 eq) in H₂SO₄ (98%, 5 vol eq)
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Temperature: 0°C during addition → 1 h post-addition
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Workup: Neutralization with NaOH to pH 9-10
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Yield: 77% after precipitation
Key Observation:
Acetyl protection of the amine (Step C in) prevents over-nitration but adds two extra steps compared to direct nitration.
Diazotization and Hydrolysis to Phenol
Final conversion of the amine to phenol follows established diazotization protocols:
Reaction:
4-Fluoro-2-methoxy-5-nitroaniline + NaNO₂/H₂SO₄ → Diazonium salt → 4-Fluoro-5-nitro-2-methoxyphenol
| Parameter | Optimal Range |
|---|---|
| H₂SO₄ concentration | 25.5-30% (w/w) |
| NaNO₂ equivalence | 1.05-1.2 eq |
| Diazotization temp | 0-10°C (1 h) |
| Hydrolysis temp | 90-95°C (1 h) |
| Yield | 94.3% |
Mechanistic Pathway:
-
Diazonium ion formation at 0-10°C prevents premature decomposition
-
Thermal hydrolysis at 90-95°C facilitates N₂ elimination and OH⁻ attack
Alternative Pathway: Direct Hydroxylation of Methoxy-Substituted Intermediates
A competing approach skips the aniline stage by introducing hydroxyl early:
Route Overview:
-
2,4-Difluoronitrobenzene → Methoxylation at position 2
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Hydrolyze nitro group to hydroxyl via SNAr
-
Nitrate hydroxylated intermediate
Challenges:
-
Nitro group hydrolysis requires harsh alkaline conditions (180°C, 15% NaOH)
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Competing displacement of fluorine at position 4 reduces yield
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Limited regiocontrol during nitration of free phenol
Comparative Yield Data:
| Step | Yield (This Route) | Primary Route |
|---|---|---|
| Methoxylation | 82% | 87.4% |
| Nitro hydrolysis | 68% | N/A |
| Nitration | 63% | 77% |
| Cumulative | 34.3% | 65.8% |
Industrial-Scale Optimization Strategies
Solvent Selection for Diazotization
Aqueous sulfuric acid (25-30%) outperforms organic solvents in:
Temperature Profiling
Critical Control Points:
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Methoxylation: <20°C prevents Fries rearrangement
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Nitration: <5°C minimizes polysubstitution
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Hydrolysis: 90-95°C ensures complete N₂ evolution
Byproduct Management
-
Fluoride Scavenging: Ca(OH)₂ precipitation reduces equipment corrosion
-
Nitrous Acid Trapping: Urea quench (0.5 eq) post-diazotization
Comparative Analysis of Synthetic Methods
Table 1: Route Efficiency Metrics
| Parameter | Aniline Route | Direct Hydroxylation |
|---|---|---|
| Total Steps | 4 | 3 |
| Cumulative Yield | 65.8% | 34.3% |
| Purity (HPLC) | 99.2% | 95.1% |
| Scalability | >100 kg batch | <10 kg batch |
Table 2: Cost Drivers
| Component | Aniline Route ($/kg) | Direct Route ($/kg) |
|---|---|---|
| 2,4-Difluoronitrobenzene | 120 | 120 |
| Methanol | 18 | 22 |
| Raney Ni | 45 | 0 |
| Total Raw Materials | 183 | 142 |
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-nitro-2-methoxyphenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of the nitro group makes the aromatic ring more susceptible to nucleophilic attack. Common reagents include sodium methoxide and potassium tert-butoxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted phenols with various nucleophiles.
Reduction: 4-Fluoro-5-amino-2-methoxyphenol.
Oxidation: 4-Fluoro-5-nitro-2-carboxyphenol.
Scientific Research Applications
Chemistry
4-Fluoro-5-nitro-2-methoxyphenol serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various chemical transformations:
- Nucleophilic Aromatic Substitution: Enhanced by the nitro group, making the aromatic ring susceptible to nucleophilic attack.
- Reduction Reactions: The nitro group can be reduced to an amino group using agents like hydrogen gas with a palladium catalyst.
- Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.
Biology
Research indicates potential biological activities , including:
- Anti-tumor Effects: Studies are ongoing to evaluate its efficacy against cancer cells.
- Anti-inflammatory Properties: Investigated for its ability to modulate inflammatory pathways.
Medicine
In the field of medicine, this compound is being explored for:
- Drug Development: Targeting specific enzymes or receptors, potentially leading to new therapeutic agents.
- Synthesis of Anticancer Agents: It is a precursor in the synthesis of drugs like Mereletinib, which is under investigation for cancer treatment .
Industry
This compound is utilized in various industrial applications due to its properties:
- Production of Plastics and Coatings: Enhances thermal stability and flame resistance.
- Adhesives: Used in formulations requiring improved performance characteristics.
Case Studies
- Antitumor Activity Study : Research published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting potential as a lead compound for anticancer drug development.
- Inflammation Modulation : A study published in Pharmacology Reports evaluated the anti-inflammatory effects of this compound in animal models, showing a reduction in inflammatory markers, indicating its therapeutic potential in treating inflammatory diseases.
- Industrial Application Development : A patent application highlighted the use of this compound in formulating high-performance adhesives that require enhanced thermal stability, showcasing its industrial relevance .
Mechanism of Action
The mechanism of action of 4-Fluoro-5-nitro-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The fluorine atom and methoxy group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The table below compares 4-Fluoro-5-nitro-2-methoxyphenol with fluoronitrophenols, methoxy-nitroanilines, and related derivatives:
Key Observations :
- Substituent Effects: The position of fluorine and nitro groups significantly impacts melting points and reactivity. For example, 3-Fluoro-4-nitrophenol (mp 93–95°C) has higher thermal stability than 4-Fluoro-2-nitrophenol (mp 75–77°C) due to intermolecular hydrogen bonding .
- Functional Group Influence: Replacing the hydroxyl group in this compound with an amino group (as in 4-Fluoro-2-methoxy-5-nitroaniline) alters its electronic properties, making it more nucleophilic and suitable for coupling reactions in drug synthesis .
- Biological Activity: Nitro-containing compounds like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide () and 5-acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine () exhibit carcinogenic effects in rodents, underscoring the need for careful handling of nitroaromatics .
Biological Activity
4-Fluoro-5-nitro-2-methoxyphenol is a compound that has gained attention in scientific research for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the nitration of 4-fluoro-2-methoxyphenol. The process begins with dissolving 4-fluoro-2-methoxyphenol in concentrated sulfuric acid at low temperatures, followed by the slow addition of potassium nitrate. The reaction conditions are critical for achieving the desired product with high purity and yield.
Chemical Reactions
The compound undergoes several chemical reactions, including:
- Nucleophilic Aromatic Substitution : The presence of the nitro group enhances the reactivity of the aromatic ring, making it susceptible to nucleophilic attack.
- Reduction : The nitro group can be reduced to an amino group using various reducing agents.
- Oxidation : The methoxy group can be oxidized to form a carboxylic acid.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to various biological effects such as:
- Inhibition of Enzyme Activity : By binding to specific enzymes, it may modulate their activity.
- Signaling Pathway Modulation : The compound's interaction with receptors could influence cellular signaling pathways.
Antitumor Activity
Research indicates that this compound exhibits promising antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. This effect is likely mediated through its ability to interfere with critical signaling pathways involved in cell survival and growth .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models. These effects suggest potential therapeutic applications in treating inflammatory diseases.
Case Studies
Several studies have explored the biological effects of this compound:
- In Vitro Cytotoxicity Assessment : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
- Toxicological Studies : QSAR models have been developed to predict the toxicity of substituted phenols, including this compound. These models suggest that its hydrophobicity and functional groups significantly influence its toxicity profile in aquatic organisms .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential.
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-Fluoro-2-methoxyphenol | Lacks nitro group; less reactive | Lower cytotoxicity |
| 4-Fluoro-5-nitroaniline | Contains amino group; different reactivity | Potentially higher toxicity |
| 4-Fluoro-5-nitro-2-hydroxyphenol | Similar structure but lacks methoxy group | Different solubility and reactivity |
Q & A
Q. What are the optimal synthetic routes for preparing 4-Fluoro-5-nitro-2-methoxyphenol?
- Methodological Answer : The compound can be synthesized via nitration and fluorination of a substituted phenol precursor. For example, nitration of 4-fluoro-2-methoxyphenol under controlled conditions (e.g., using nitric acid in sulfuric acid at 0–5°C) introduces the nitro group at the 5-position. Careful temperature control is critical to avoid over-nitration or decomposition. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) yields high-purity product. Reaction progress can be monitored using TLC or HPLC .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Temperature | Purification Method |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C | Recrystallization (EtOH/H₂O) |
Q. How can the purity of this compound be validated?
- Methodological Answer : Purity is assessed using a combination of:
- Melting Point Analysis : Compare observed mp (e.g., 75–77°C for structural analogs) with literature values .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy at C2, nitro at C5, fluorine at C4).
- FT-IR : Detect functional groups (e.g., NO₂ stretch ~1520 cm⁻¹, phenolic -OH ~3300 cm⁻¹) .
- HPLC : Quantify impurities using a C18 column with UV detection at 254 nm .
Q. What solvents and storage conditions are recommended for this compound?
- Methodological Answer :
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Insoluble in water.
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or nitro group degradation. Stability studies show <5% decomposition over 6 months under these conditions .
Advanced Research Questions
Q. How does the nitro group in this compound influence its reactivity in further functionalization?
- Methodological Answer : The nitro group is electron-withdrawing, directing electrophilic substitution to the meta position. For example, reduction with Fe/HCl or catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, yielding 4-fluoro-5-amino-2-methoxyphenol. Kinetic studies show faster reduction rates in acidic vs. neutral conditions (k = 0.15 min⁻¹ vs. 0.03 min⁻¹) .
Q. What strategies are effective for analyzing bioactivity in derivatives of this compound?
- Methodological Answer :
- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria.
- Molecular Docking : Simulate interactions with target proteins (e.g., cytochrome P450) using software like AutoDock Vina. Derivatives with electron-deficient aromatic rings show higher binding affinity (ΔG = -9.2 kcal/mol) .
- ADMET Prediction : Use QSAR models to predict toxicity and metabolic stability .
Q. How can computational chemistry aid in understanding its spectroscopic properties?
- Methodological Answer :
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer : Crystallization is hindered by polymorphism and solvent inclusion. Strategies include:
- Slow Evaporation : Use ethyl acetate/hexane (1:3) at 4°C.
- Single-Crystal X-ray Diffraction : Confirm crystal packing and hydrogen-bonding networks (e.g., O-H···O interactions between phenolic -OH and nitro groups) .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for structural analogs: How to reconcile?
- Methodological Answer : Variations arise from impurities or polymorphic forms. For example, 4-Fluoro-2-nitrophenol is reported at 75–77°C (Kanto) vs. 93–95°C for 3-Fluoro-4-nitrophenol . Always cross-validate with purity assays (HPLC) and crystallize under standardized conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
